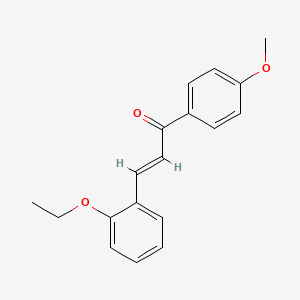![molecular formula C14H21ClN2O4 B6416554 [(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride CAS No. 2308529-93-1](/img/structure/B6416554.png)
[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a methoxy group, an oxo group, and a phenylmethoxycarbonylamino group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride typically involves multiple steps, starting with the preparation of the core structure. The process may include the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core pentan-2-yl structure.
Introduction of functional groups: Methoxy, oxo, and phenylmethoxycarbonylamino groups are introduced through specific reactions, such as esterification, amidation, and oxidation.
Final assembly: The final step involves the formation of the azanium chloride salt through the reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The methoxy and phenylmethoxycarbonylamino groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of [(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may modulate cellular signaling pathways by interacting with receptors on the cell surface or within the cell.
類似化合物との比較
[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride can be compared with other similar compounds, such as:
[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;bromide: This compound has a similar structure but with a bromide ion instead of a chloride ion.
[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;fluoride: This compound features a fluoride ion, which may result in different reactivity and properties.
[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;iodide: The iodide ion in this compound may confer unique characteristics compared to the chloride variant.
特性
IUPAC Name |
[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMKNWYEVTCNT-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCNC(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
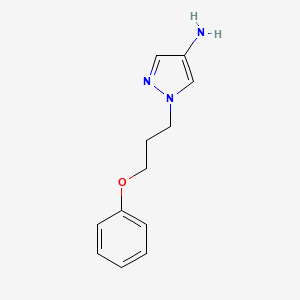
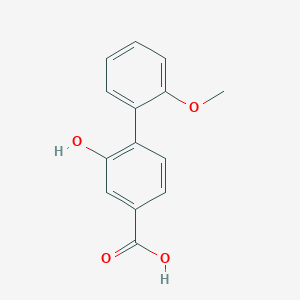




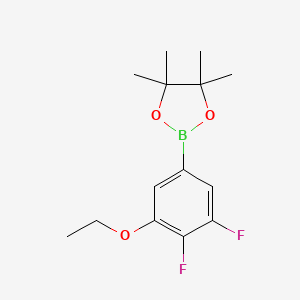
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6416535.png)
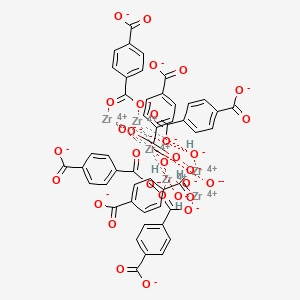
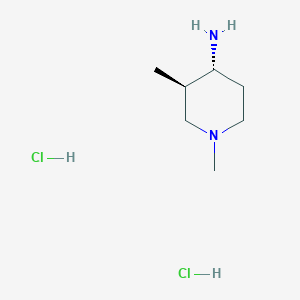
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6416552.png)

